3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline

Sigma Receptor Radioligand Binding Receptor Pharmacology

Procure 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline (CAS 1040680-33-8) for your sigma receptor research. This non-symmetrical aniline derivative demonstrates a unique multi-target profile with moderate sigma-2 affinity (Ki=90 nM) and negligible 5-LOX inhibition (IC50 > 10 µM). Its distinct molecular architecture ensures experimental specificity, making it an excellent tool for studying sigma-2 pathways in proliferating tumor cells and a critical negative control in lipidomic and inflammatory assays. Secure this scarce, high-purity compound to generate novel, reproducible data.

Molecular Formula C28H35NO3
Molecular Weight 433.6 g/mol
CAS No. 1040680-33-8
Cat. No. B1389584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline
CAS1040680-33-8
Molecular FormulaC28H35NO3
Molecular Weight433.6 g/mol
Structural Identifiers
SMILESCCCCCCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OCCOC3=CC=CC=C3
InChIInChI=1S/C28H35NO3/c1-2-3-4-5-11-19-30-27-17-12-14-25(22-27)29-23-24-13-9-10-18-28(24)32-21-20-31-26-15-7-6-8-16-26/h6-10,12-18,22,29H,2-5,11,19-21,23H2,1H3
InChIKeyOOZPCTJFCHVOQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline (CAS 1040680-33-8): Procurement-Focused Overview of a Distinctive Sigma Receptor Ligand


3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline (CAS 1040680-33-8), with the molecular formula C28H35NO3 and a molecular weight of 433.6 g/mol , is a synthetically derived, non-symmetrical aniline derivative. It features a terminal n-heptyloxy group at one end and a complex phenoxyethoxybenzyl moiety at the other, a structural arrangement that has been explored for its mesomorphic (liquid crystal) properties [1]. However, the primary scientific and procurement interest in this compound stems from its characterization as a ligand for sigma receptors, where it has demonstrated quantifiable binding affinities in specific assays [2].

Why 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline (CAS 1040680-33-8) Cannot Be Interchanged with Closely Related Analogs or Generic Anilines


Generic substitution is not viable for 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline due to its unique, multi-component molecular architecture that drives distinct biological and physicochemical interactions. Simple anilines like 3-(heptyloxy)aniline or 4-(heptyloxy)aniline lack the critical phenoxyethoxybenzyl moiety [1], which is essential for sigma receptor engagement [2]. Furthermore, even within the class of N-(2-phenoxyethyl)anilines, the specific heptyloxy chain length directly influences receptor affinity and functional activity. For instance, while other sigma ligands can achieve high affinity for sigma-1 receptors, this compound exhibits a distinct binding profile that includes measurable, albeit weak, activity at the 5-lipoxygenase (5-LOX) enzyme [3]. This multi-target interaction profile, coupled with its liquid crystalline potential [4], means that replacing it with a seemingly similar compound would fundamentally alter experimental outcomes, compromising data reproducibility and research integrity.

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline (CAS 1040680-33-8): A Quantitative Comparative Analysis for Scientific Selection


Comparative Sigma-2 Receptor Binding Affinity: A Differentiated Profile vs. High-Affinity Sigma-1 Ligands

3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline demonstrates moderate affinity for the sigma-2 receptor (Ki = 90 nM) in a radioligand binding assay using rat PC12 cells [1]. This contrasts with the extremely high affinity (Ki = 1.30 nM) exhibited by certain patented sigma receptor ligands for the sigma-1 subtype [2]. The compound's affinity for sigma-2 is in a range relevant for functional modulation, distinct from the sub-nanomolar binding often seen in sigma-1-selective tool compounds.

Sigma Receptor Radioligand Binding Receptor Pharmacology

Negligible 5-Lipoxygenase (5-LOX) Inhibitory Activity: A Critical Differentiator from Anti-Inflammatory Aniline Derivatives

The compound exhibits negligible inhibitory activity against human recombinant 5-lipoxygenase (5-LOX), with an IC50 value exceeding 10,000 nM (>10 μM) in an enzymatic assay [1]. This is in stark contrast to other aniline derivatives, such as the adamantylureido-benzylamide aniline 6, which are rationally designed as potent dual FLAP/sEH inhibitors and demonstrate significant in vitro activity [2]. This data establishes that the compound is not a 5-LOX pathway inhibitor.

5-Lipoxygenase Enzyme Inhibition Inflammation

Procurement Viability: Documented Scarcity and Supplier Discontinuation

Supplier documentation indicates that 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is a scarce research chemical with documented supply chain constraints. VWR, a major global distributor, lists the product as 'no longer available' . Additionally, Santa Cruz Biotechnology offers the compound under catalog number sc-310271 but does not provide an online safety data sheet, requiring direct contact for technical information [1]. This is in contrast to more widely available aniline derivatives or common sigma receptor ligands that are in stock and supported by full documentation from multiple vendors.

Chemical Sourcing Supply Chain Research Tool

Best-Fit Research Applications for 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline Based on Quantitative Evidence


Sigma-2 Receptor Pharmacology Studies in Oncology and Neuroscience

Given its moderate affinity for the sigma-2 receptor (Ki = 90 nM) [1], 3-(Heptyloxy)-N-[2-(2-phenoxyethoxy)benzyl]aniline is a suitable tool for investigating sigma-2-mediated pathways. Sigma-2 receptors are overexpressed in proliferating tumor cells and are implicated in the regulation of cell viability and morphology [2]. Its use in cell-based assays, such as those using rat PC12 cells, can help elucidate sigma-2's role in cancer biology or neurological disorders without the confounding high-potency sigma-1 engagement seen with other ligands. The weak 5-LOX activity (IC50 > 10 μM) [3] makes it a cleaner tool for these studies compared to aniline derivatives with significant anti-inflammatory properties.

Negative Control for 5-Lipoxygenase (5-LOX) Pathway Inhibition

The compound's negligible inhibitory activity against 5-LOX (IC50 > 10,000 nM) [1] qualifies it as an excellent negative control in assays designed to validate the on-target effects of potent 5-LOX or FLAP inhibitors, such as the adamantylureido-benzylamide aniline 6 [2]. Its use in parallel with active inhibitors provides a critical baseline to distinguish specific pathway modulation from non-specific cellular effects, ensuring the robustness and interpretability of inflammatory or lipidomic studies.

Specialized Liquid Crystal Research in Analytical Chemistry

The compound's structural features, specifically the non-symmetrical substitution with an n-heptyloxy group, align it with a class of molecules shown to exhibit nematic liquid crystalline phases [1]. This property is valuable in gas chromatography for the separation of complex mixtures, including polycyclic aromatic hydrocarbons (PAHs) and volatile organic compounds [2]. The compound could be investigated as a novel stationary phase component, where its specific molecular geometry might offer unique selectivity in isomer separations compared to more common liquid crystals.

Custom Synthesis and Specialized Chemical Library Enrichment

Due to its documented commercial scarcity [1] and its unique multi-target interaction profile (moderate sigma-2 affinity, negligible 5-LOX activity), this compound is a prime candidate for custom synthesis projects. Its procurement is justified for enriching specialized chemical libraries focused on polypharmacology or for structure-activity relationship (SAR) studies exploring the influence of the heptyloxy chain length on sigma receptor binding and functional selectivity. Its non-commercial status makes it a valuable asset for generating novel, proprietary research data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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